
ethyl dodec-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl dodec-3-enoate, also known as ethyl (3Z)-dodec-3-enoate, is a long-chain fatty acid ethyl ester. It is characterized by the presence of a double bond at the third carbon position in the dodecenoic acid chain, which is esterified with ethanol. This compound has the molecular formula C₁₄H₂₆O₂ and a molecular weight of 226.36 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl dodec-3-enoate can be synthesized through the esterification of dodecenoic acid with ethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. These reactors allow for the efficient conversion of dodecenoic acid and ethanol to this compound under controlled temperature and pressure conditions. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl dodec-3-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
Ethyl dodec-3-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying ester hydrolysis and enzymatic reactions.
Medicine: It is investigated for its potential antimicrobial properties.
Industry: It is used in the production of fragrances and flavoring agents
Wirkmechanismus
The mechanism of action of ethyl dodec-3-enoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The ester group can also undergo hydrolysis to release dodecenoic acid, which may exert additional biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl dodec-3-enoate can be compared with other similar compounds, such as:
Ethyl dodec-2-enoate: Another long-chain fatty acid ethyl ester with a double bond at the second carbon position.
Ethyl dodecanoate: A saturated fatty acid ethyl ester without any double bonds.
Ethyl oleate: An unsaturated fatty acid ethyl ester with a double bond at the ninth carbon position
This compound is unique due to the position of its double bond, which influences its reactivity and biological activity. The presence of the double bond at the third carbon position makes it more susceptible to specific chemical reactions compared to its saturated counterparts .
Eigenschaften
CAS-Nummer |
79837-93-7 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
ethyl dodec-3-enoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h11-12H,3-10,13H2,1-2H3 |
InChI-Schlüssel |
WBVHALHNKCOOIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


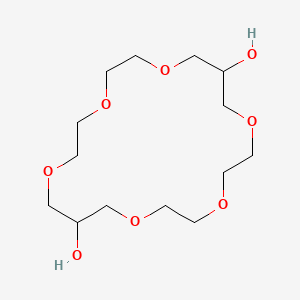
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)
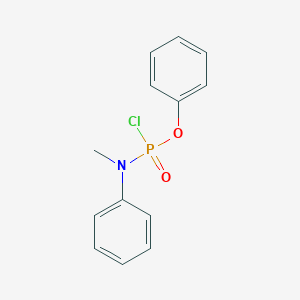

![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
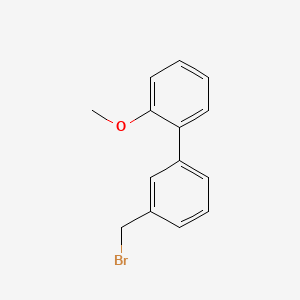
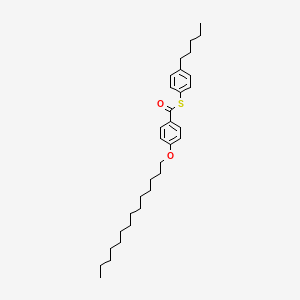



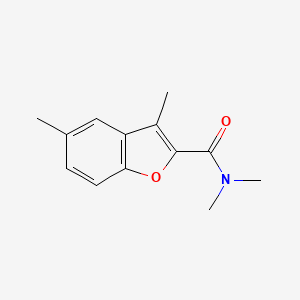

![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)
